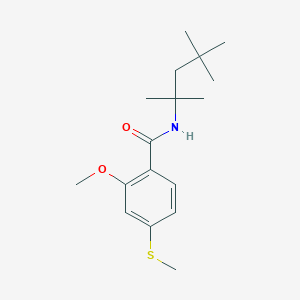
2-methoxy-4-(methylthio)-N-(1,1,3,3-tetramethylbutyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-4-(methylthio)-N-(1,1,3,3-tetramethylbutyl)benzamide, also known as MMB-2201, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound is a potent agonist of the cannabinoid receptor CB1 and CB2, which are located in the central nervous system and immune system, respectively. The purpose of
作用机制
2-methoxy-4-(methylthio)-N-(1,1,3,3-tetramethylbutyl)benzamide acts as a potent agonist of CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. When 2-methoxy-4-(methylthio)-N-(1,1,3,3-tetramethylbutyl)benzamide binds to these receptors, it activates a signaling cascade that leads to the release of various neurotransmitters and other signaling molecules. This can result in a wide range of physiological effects, depending on the location of the receptors and the specific signaling pathways that are activated.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methoxy-4-(methylthio)-N-(1,1,3,3-tetramethylbutyl)benzamide are complex and can vary depending on the dose, route of administration, and other factors. Some of the most common effects include changes in heart rate, blood pressure, body temperature, and respiration. 2-methoxy-4-(methylthio)-N-(1,1,3,3-tetramethylbutyl)benzamide has also been shown to have analgesic, anti-inflammatory, and anxiolytic effects, which may be mediated through the activation of CB1 and CB2 receptors.
实验室实验的优点和局限性
One of the main advantages of using 2-methoxy-4-(methylthio)-N-(1,1,3,3-tetramethylbutyl)benzamide in lab experiments is its potency and selectivity for CB1 and CB2 receptors. This allows researchers to study the effects of synthetic cannabinoids on specific signaling pathways and physiological processes. However, 2-methoxy-4-(methylthio)-N-(1,1,3,3-tetramethylbutyl)benzamide also has some limitations, including its potential for toxicity and the lack of long-term safety data. Researchers must use caution when working with this compound and follow strict safety protocols to minimize the risk of harm.
未来方向
There are many potential future directions for research on 2-methoxy-4-(methylthio)-N-(1,1,3,3-tetramethylbutyl)benzamide and other synthetic cannabinoids. Some of the most promising areas of study include the development of new therapeutic applications for these compounds, the identification of novel signaling pathways and biological targets, and the investigation of the long-term effects of synthetic cannabinoid use. Additionally, researchers may explore the use of 2-methoxy-4-(methylthio)-N-(1,1,3,3-tetramethylbutyl)benzamide in combination with other drugs or therapies to enhance its therapeutic efficacy and reduce potential side effects.
合成方法
The synthesis of 2-methoxy-4-(methylthio)-N-(1,1,3,3-tetramethylbutyl)benzamide involves a complex chemical process that requires specialized knowledge and equipment. The most common method involves the reaction of 4-cyanobenzyl chloride with 2-methoxy-5-methylthiophenol in the presence of a base, followed by the addition of 1,1,3,3-tetramethylbutylamine. The resulting product is then purified using chromatography techniques to obtain pure 2-methoxy-4-(methylthio)-N-(1,1,3,3-tetramethylbutyl)benzamide.
科学研究应用
2-methoxy-4-(methylthio)-N-(1,1,3,3-tetramethylbutyl)benzamide has been used in various scientific research studies to investigate the role of the endocannabinoid system in different physiological processes. This compound has been shown to have a high affinity for CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, appetite, and mood. 2-methoxy-4-(methylthio)-N-(1,1,3,3-tetramethylbutyl)benzamide has also been used to study the effects of synthetic cannabinoids on the brain and behavior, as well as their potential therapeutic applications in the treatment of various diseases.
属性
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-(2,4,4-trimethylpentan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2S/c1-16(2,3)11-17(4,5)18-15(19)13-9-8-12(21-7)10-14(13)20-6/h8-10H,11H2,1-7H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSFUOHYVWZNHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=C(C=C(C=C1)SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-ethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5844348.png)
![3-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole](/img/structure/B5844361.png)

![N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5844371.png)
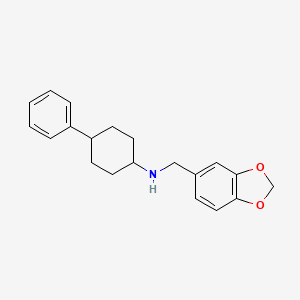

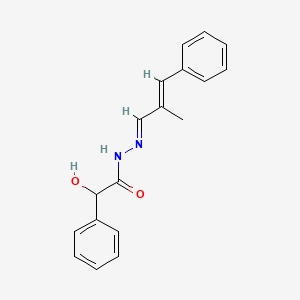
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5844403.png)

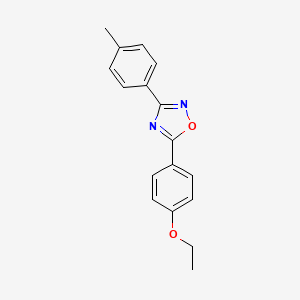
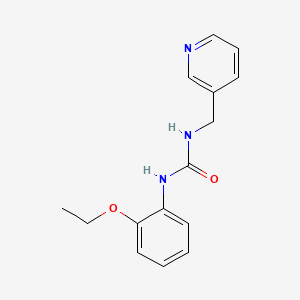
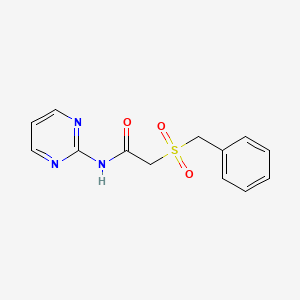
![N-[2-(4-fluorophenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5844448.png)